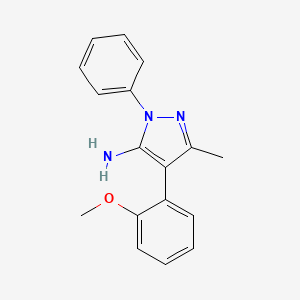

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3O/c1-12-16(14-10-6-7-11-15(14)21-2)17(18)20(19-12)13-8-4-3-5-9-13/h3-11H,18H2,1-2H3 |

InChI Key |

NHRJYHYSPRPLLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine with related pyrazole derivatives from the evidence:

Key Observations:

- Substituent Position : The ortho-methoxy group in the target compound contrasts with para-substituted analogs (e.g., ’s para-methoxy derivative), which may alter steric interactions and solubility .

- Heterocyclic Modifications : Pyridine () and thiazole () substituents expand π-π stacking or hydrogen-bonding capabilities .

Q & A

Q. What are the common synthetic routes for 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example:

- Route 1 : Condensation of 1-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions (glacial acetic acid/ethanol) .

- Route 2 : Nucleophilic substitution using thiourea analogues or hydrazine derivatives, followed by halogenation or oxidation steps to introduce functional groups .

- Key Factors : Solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., POCl₃ for cyclization) significantly impact yield. For instance, refluxing with acetic acid increases cyclization efficiency but may reduce purity due to side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions and aromatic proton environments. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while pyrazole NH₂ groups appear as broad singlets .

- X-ray Crystallography : SHELXL/SHELXS software () is widely used for resolving crystal structures. The compound’s planar pyrazole ring and dihedral angles with substituent phenyl groups (e.g., 16.83°–51.68°) validate steric and electronic interactions .

- IR Spectroscopy : Confirms functional groups like C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Antitubercular : In vitro testing against M. tuberculosis H37Rv strains using the Microplate Alamar Blue Assay (MABA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity for pyrazole-5-amine derivatives?

- Methodological Answer :

- Regiocontrol : Use directing groups (e.g., methoxy substituents) to favor 5-amine formation. For example, 2-methoxy groups on phenyl rings stabilize intermediates via resonance, reducing side products .

- Catalysis : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency in multi-step syntheses. highlights Cu(II)-mediated reactions for analogous pyrazoles .

- Table 1 : Comparison of Yields Under Different Conditions

| Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | None | EtOH | 45 | 90 |

| 2 | POCl₃ | DMF | 68 | 85 |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole-5-amine derivatives?

- Methodological Answer :

- Structural-Activity Relationships (SAR) : Compare substituent effects. For example:

- Methoxy Position : 2-Methoxy (target compound) vs. 4-Methoxy derivatives show varied antitubercular activity due to steric hindrance differences .

- Halogenation : Fluorine at the 5-position () enhances metabolic stability but reduces solubility, affecting bioavailability .

- Data Normalization : Use standardized assays (e.g., MABA for antitubercular studies) to minimize protocol-driven variability .

Q. What computational or experimental strategies are recommended for elucidating the mechanism of action in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., M. tuberculosis enoyl-ACP reductase) .

- Enzyme Inhibition Assays : Test inhibitory effects on human carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays ( methodology) .

- Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.